molecular formula C14H11NaO5S B034658 4-Biphenylglyoxal, monosodium bisulphite CAS No. 100482-22-2

4-Biphenylglyoxal, monosodium bisulphite

Cat. No.: B034658
CAS No.: 100482-22-2
M. Wt: 314.29 g/mol
InChI Key: RPIHFDBRGBNKHX-UHFFFAOYSA-M
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Description

4-Biphenylglyoxal, monosodium bisulphite is a bisulphite adduct derived from 4-biphenylglyoxal, a dialdehyde featuring a biphenyl substituent. The compound forms when sodium bisulphite (NaHSO₃) reacts with the aldehyde groups of 4-biphenylglyoxal, yielding a crystalline adduct. This reaction follows the general mechanism of bisulphite addition to carbonyl compounds, where the nucleophilic bisulphite ion (HSO₃⁻) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that stabilizes into the final adduct . The biphenyl group introduces steric and electronic effects that distinguish this compound from simpler aldehyde-bisulphite adducts. Applications may include organic synthesis (e.g., purification of aldehydes) and industrial stabilization processes, though specific uses are inferred from analogous systems .

Properties

CAS No.

100482-22-2

Molecular Formula

C14H11NaO5S

Molecular Weight

314.29 g/mol

IUPAC Name

sodium;hydrogen sulfite;2-oxo-2-(4-phenylphenyl)acetaldehyde

InChI

InChI=1S/C14H10O2.Na.H2O3S/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;;1-4(2)3/h1-10H;;(H2,1,2,3)/q;+1;/p-1

InChI Key

RPIHFDBRGBNKHX-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.OS(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.OS(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.OS(=O)[O-].[Na+]

Other CAS No.

100482-22-2

Synonyms

4-Biphenylglyoxal, monosodium bisulphite

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 4-biphenylglyoxal, monosodium bisulphite are contextualized below alongside other sodium bisulphite adducts of carbonyl compounds.

Table 1: Comparative Properties of Sodium Bisulphite Adducts

Compound Reactivity with NaHSO₃ Adduct Stability Solubility Applications
Acetaldehyde NaHSO₃ High Moderate High Purification, flavor stabilization
Acetone NaHSO₃ Moderate Moderate Moderate Purification
Benzaldehyde NaHSO₃ Low (steric hindrance) Low Low Limited
4-Biphenylglyoxal NaHSO₃ Moderate (glyoxal) High Moderate Specialized synthesis

Key Findings

Reactivity: Acetaldehyde reacts readily due to minimal steric hindrance and high carbonyl electrophilicity. Benzaldehyde exhibits reduced reactivity due to steric hindrance from the aromatic ring, limiting bisulphite addition . 4-Biphenylglyoxal combines glyoxal’s dual aldehyde groups with biphenyl steric effects.

Stability: Bisulphite adducts decompose under acidic conditions to regenerate carbonyl compounds .

Applications :

  • Flavor Stabilization : Acetaldehyde-bisulphite adducts bind carbonyls in beer, reducing off-flavors. 4-Biphenylglyoxal’s adduct could offer prolonged stability in similar systems due to slower oxidation of bisulphite to sulfate .
  • Purification : Bisulphite adducts are used to isolate aldehydes. The biphenylglyoxal adduct’s moderate solubility and crystallinity may facilitate its use in specialized syntheses .

Research Insights and Challenges

  • However, glyoxal’s two aldehyde groups may compensate by enabling dual adduct formation .
  • Oxidation Resistance : In beer aging, bisulphite adducts oxidize to sulfate, releasing free aldehydes. 4-Biphenylglyoxal’s adduct may resist oxidation longer due to aromatic stabilization, though this requires empirical validation .
  • Synthetic Utility : The compound’s crystalline nature and moderate solubility align with purification protocols for complex aldehydes, but its bulkiness may limit compatibility with aqueous systems .

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